molecular formula C11H4ClN3O B14941645 2-Chloro-3-cyano-6-(2-furyl)-4-pyridyl cyanide

2-Chloro-3-cyano-6-(2-furyl)-4-pyridyl cyanide

Cat. No.: B14941645
M. Wt: 229.62 g/mol
InChI Key: FJPKCDFKCJVXDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-cyano-6-(2-furyl)-4-pyridyl cyanide is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with chloro, cyano, and furyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-cyano-6-(2-furyl)-4-pyridyl cyanide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is constructed through cyclization reactions.

    Introduction of Substituents: The chloro, cyano, and furyl groups are introduced through substitution reactions. For example, chlorination can be achieved using thionyl chloride, while the cyano group can be introduced using cyanogen bromide.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Small-scale production using batch reactors.

    Continuous Flow Processing: Large-scale production using continuous flow reactors for better efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-cyano-6-(2-furyl)-4-pyridyl cyanide can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furyl ketones.

    Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Furyl ketones.

    Reduction: Amines.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-cyano-6-(2-furyl)-4-pyridyl cyanide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-cyano-6-(2-furyl)-4-pyridyl cyanide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact pathways involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-cyano-4-pyridyl cyanide: Lacks the furyl group, which may affect its reactivity and applications.

    3-Cyano-6-(2-furyl)-4-pyridyl cyanide: Lacks the chloro group, potentially altering its chemical properties.

    2-Chloro-6-(2-furyl)-4-pyridyl cyanide: Lacks one cyano group, which may influence its biological activity.

Properties

Molecular Formula

C11H4ClN3O

Molecular Weight

229.62 g/mol

IUPAC Name

2-chloro-6-(furan-2-yl)pyridine-3,4-dicarbonitrile

InChI

InChI=1S/C11H4ClN3O/c12-11-8(6-14)7(5-13)4-9(15-11)10-2-1-3-16-10/h1-4H

InChI Key

FJPKCDFKCJVXDD-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC(=C(C(=C2)C#N)C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.